An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenoxy)-4-methylaniline
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenoxy)-4-methylaniline
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-Chlorophenoxy)-4-methylaniline, a substituted diphenyl ether aniline of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally related analogs and outlines robust, field-proven experimental protocols for its complete characterization. The methodologies described are designed to establish a foundational dataset for researchers, enabling informed decisions in drug design, process development, and analytical method validation. This guide is intended for an audience of researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach the physicochemical profiling of novel chemical entities.
Introduction and Strategic Importance
2-(4-Chlorophenoxy)-4-methylaniline belongs to the diaryl ether class of compounds, a scaffold present in numerous biologically active molecules. The molecule's structure combines several key features that influence its properties: a basic aniline nitrogen, a lipophilic chlorophenyl ring, a methyl substituent, and a flexible ether linkage. Understanding the interplay of these functional groups is critical for predicting and manipulating the molecule's behavior in biological and chemical systems.
Key properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For instance, aqueous solubility directly impacts formulation strategies and bioavailability, while LogP is a crucial predictor of cell membrane permeability. Therefore, the rigorous experimental determination of these parameters, as detailed in this guide, is not merely an academic exercise but a cornerstone of rational drug development and chemical process optimization.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the prerequisite for any scientific investigation. The fundamental identifiers for 2-(4-Chlorophenoxy)-4-methylaniline are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-Chlorophenoxy)-4-methylaniline | - |
| CAS Number | 919118-71-1 | [1] |
| Molecular Formula | C₁₃H₁₂ClNO | [1] |
| Molecular Weight | 233.69 g/mol | [1] |
| SMILES | NC1=CC=C(C)C=C1OC2=CC=C(Cl)C=C2 | [1] |
| InChI Key | Not readily available | - |
Core Physicochemical Properties: Theory and Experimental Determination
This section details the theoretical importance and provides robust, step-by-step protocols for determining the key physicochemical properties of 2-(4-Chlorophenoxy)-4-methylaniline. The following diagram illustrates the logical workflow for a comprehensive characterization campaign.
Caption: General workflow for physicochemical characterization.
Melting Point
Expertise & Experience: The melting point is a fundamental indicator of a crystalline solid's purity and identity. A sharp melting range typically suggests high purity, while a broad range can indicate the presence of impurities that depress the freezing point. For drug development, the melting point influences solubility and dissolution rate via its relationship with crystal lattice energy.
Available Data: No experimental melting point data was found for the target compound. However, related structures provide context:
-
4-Methylaniline: 41-46 °C.[2]
-
2-Chloro-4-methylaniline: 7 °C.[3]
-
4-Chloroaniline: 69.5 °C.[4] The presence of the large, rigid chlorophenoxy group is expected to result in a significantly higher melting point for the target compound compared to its smaller aniline precursors, likely well above room temperature.
-
Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm height). Invert the tube and tap the sealed end on a hard surface to compact the sample at the bottom.
-
Instrument Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Rapid Scan: Heat the sample at a high rate (e.g., 10-20 °C/min) to get an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point. For a self-validating system, perform the measurement in triplicate.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical parameter for any compound intended for biological application. Poor solubility can lead to low bioavailability, challenging formulations, and unreliable in-vitro assay results. The target molecule contains a basic amine, which can be protonated to form a more soluble salt at acidic pH. Therefore, solubility should be assessed as a function of pH.
Available Data: Direct solubility data is unavailable. Based on its structure—a large, hydrophobic diaryl ether backbone—low intrinsic solubility in neutral water is expected. For comparison, 4-methylaniline has a water solubility of 1.1 g/100 mL, but the addition of the chlorophenoxy group will drastically reduce this.[2]
This protocol determines the thermodynamic equilibrium solubility, the most relevant measure for drug development.
Caption: Workflow for Equilibrium Solubility Determination.
-
Reagent Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4). Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol) for HPLC calibration standards.
-
Calibration Curve: Generate a 5-point calibration curve by diluting the stock solution with the mobile phase to cover the expected concentration range. Analyze by HPLC-UV and plot peak area versus concentration.
-
Equilibration: Add an excess of the solid compound to vials containing the prepared buffers (ensure solid is visible). Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand. Centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (use a filter material with low protein binding, like PVDF, to minimize sample loss).
-
Analysis: Dilute the filtered supernatant with the mobile phase to ensure the concentration is within the linear range of the calibration curve. Inject the diluted sample onto the HPLC system.
-
Calculation: Use the peak area from the sample and the regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the final solubility in µg/mL or µM.
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a key determinant of its ADME properties. The partition coefficient (P) is the ratio of the compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous buffer. It is usually expressed as its logarithm, LogP. For ionizable molecules like our aniline, the distribution coefficient (LogD) is measured at a specific pH and accounts for both the neutral and ionized forms. Given the basicity of the aniline group, LogD will be highest at high pH (where the molecule is neutral) and lower at acidic pH (where it is protonated and more water-soluble).
Available Data:
-
A predicted LogP of 3.76 is reported for the isomer 2-(2-Chlorophenoxy)-4-methylaniline, suggesting the target compound is highly lipophilic.[5]
Caption: Workflow for Shake-Flask LogP/LogD Determination.
-
Phase Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. In a large separatory funnel, mix n-octanol and the pH 7.4 buffer and shake vigorously. Allow the layers to separate overnight. This pre-saturation is crucial for thermodynamic consistency.
-
Compound Addition: Prepare a stock solution of the compound in a minimal amount of a solvent like methanol. Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated buffer (e.g., 2 mL) and pre-saturated n-octanol (e.g., 2 mL). The final concentration should be detectable by HPLC in both phases.
-
Partitioning: Cap the vials and shake vigorously for 1 hour to facilitate partitioning.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 3000 rpm for 15 minutes) to ensure a clean and complete separation of the two phases.
-
Sampling & Analysis:
-
Carefully remove an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer.
-
Dilute each aliquot appropriately with the HPLC mobile phase.
-
Analyze the concentration in each phase ([Octanol] and [Aqueous]) using a validated HPLC-UV method.
-
-
Calculation: The distribution coefficient at pH 7.4 is calculated as: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]) Perform in triplicate for statistical validity.
Ionization Constant (pKa)
Expertise & Experience: The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. The primary amine in 2-(4-Chlorophenoxy)-4-methylaniline is basic and will be protonated at low pH. The pKa of this conjugate acid (BH⁺ ⇌ B + H⁺) is critical for predicting solubility, receptor binding (as ionic interactions are often key), and membrane permeability (as the neutral form is more permeable).
Available Data:
-
The pKa of the parent 4-methylaniline is 5.08.[2]
-
A predicted pKa of 3.69 is reported for 2-(4-Chlorophenoxy)aniline .[6] The electron-withdrawing nature of the chlorophenoxy group is expected to decrease the basicity of the aniline nitrogen compared to 4-methylaniline, resulting in a pKa lower than 5.08, likely in the range of 3.5-4.5.
-
System Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode and a precision micro-burette.
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent mixture if necessary (e.g., methanol/water or DMSO/water) to achieve sufficient solubility. The percentage of organic solvent should be kept as low as possible.
-
Titration (Acid Direction): Add a known excess of a standardized strong base (e.g., 0.1 M NaOH) to fully deprotonate the aniline.
-
Titration (Base Direction): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which can be found from the first derivative of the titration curve (where the slope is maximal). Multiple measurements should be taken to ensure reproducibility.
Analytical Characterization and Data Interpretation
Beyond physicochemical properties, confirming the identity and purity of the material is paramount. Standard analytical techniques should be employed.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of aromatic protons, the methyl group singlet (around 2.2-2.4 ppm), and the amine protons (a broad singlet). The specific splitting patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: Will show the correct number of carbon signals, including the methyl carbon and the distinct aromatic carbons.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 233 and a characteristic M+2 peak at m/z 235 with approximately one-third the intensity, confirming the presence of a single chlorine atom.[7]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretch of the ether (around 1200-1250 cm⁻¹), and aromatic C=C stretches.[7]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess purity. A purity level of >98% is typically required for accurate physicochemical measurements.
Conclusion
2-(4-Chlorophenoxy)-4-methylaniline is a molecule with significant lipophilicity and a weakly basic center. Its low expected aqueous solubility and high LogP present both challenges and opportunities for its application in drug discovery and materials science. The experimental protocols detailed in this guide provide a robust framework for researchers to generate a comprehensive and reliable physicochemical dataset. This foundational knowledge is indispensable for building predictive structure-activity relationships, designing effective delivery systems, and ensuring the development of safe and efficacious chemical products.
References
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. Retrieved February 14, 2026, from [Link]
-
ChemBK. (2025, August 19). 4-Methylaniline - Physico-chemical Properties. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). CID 158195936 | C14H16Cl2N2. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-p-toluidine. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved February 14, 2026, from [Link]
Sources
- 1. 919118-71-1|2-(4-Chlorophenoxy)-4-methylaniline|BLD Pharm [bldpharm.com]
- 2. 4-Methylaniline [chembk.com]
- 3. 2-Chloro-4-methylaniline | 615-65-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2770-11-8 CAS MSDS (2-(4-CHLOROPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
